(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Description
Molecular Formula and IUPAC Nomenclature
The compound (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has the molecular formula C₆H₉NOS , with a molecular weight of 143.21 g/mol . Its IUPAC name is derived from the thiazole ring substituted with a methyl group at position 2 and an ethanol group at position 4, with the chiral center at the ethanol-bearing carbon assigned the R configuration. The systematic naming follows priority rules, where the thiazole ring (a heterocycle containing nitrogen and sulfur) serves as the parent structure.
Table 1: Molecular descriptors
| Property | Value | |
|---|---|---|
| Molecular formula | C₆H₉NOS | |
| Molecular weight (g/mol) | 143.21 | |
| IUPAC name | (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethanol | |
| SMILES | CC1=NC(=CS1)C@@HO |
Stereochemical Configuration and Chiral Center Analysis
The compound contains one chiral center at the C1 position of the ethanol moiety. The R configuration is confirmed via stereodescriptors in the InChIKey (ACSHMDVBFQODIU-SCSAIBSYSA-N ), which specifies the absolute configuration. Nuclear Overhauser effect (NOE) experiments or X-ray crystallography would further validate this assignment, though such data are not explicitly reported in available literature. The thiazole ring’s planarity and the ethanol group’s spatial orientation influence molecular interactions, particularly in enzymatic binding pockets.
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
1H NMR data for analogous thiazole derivatives reveal distinct signals:
- Thiazole protons: δ 7.17–8.75 ppm (aromatic H).
- Ethanol CH: δ 3.01–5.86 ppm (split into doublets or triplets due to coupling with adjacent groups).
- Methyl groups: δ 2.38–2.96 ppm.
13C NMR shifts include:
Infrared (IR) Spectroscopy
Key absorptions:
Properties
IUPAC Name |
(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSHMDVBFQODIU-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344946-59-3 | |
| Record name | (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, also known as thiazolyl ethanol, is a compound of interest due to its potential biological activities. With a molecular formula of CHNOS and a molecular weight of approximately 143.21 g/mol, this compound has been studied for its antimicrobial properties and other biological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 143.21 g/mol |
| CAS Number | 1344946-59-3 |
| Purity | ≥ 95% |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activities. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, revealing its potential as an antimicrobial agent.
Case Study:
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that this compound exhibited inhibition zones comparable to standard antibiotics such as ampicillin and streptomycin, suggesting its viability as a therapeutic agent in treating bacterial infections .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory activity. Compounds with thiazole moieties have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammation pathways.
Research Findings:
In a comparative study of thiazolidinone derivatives, it was found that those containing the thiazole structure exhibited significant anti-inflammatory effects in mouse models of paw edema . This suggests that this compound could be beneficial in developing new anti-inflammatory drugs.
The biological activity of this compound is likely attributed to its ability to interact with microbial cell membranes and inhibit key metabolic pathways. The thiazole ring may enhance the lipophilicity of the molecule, facilitating better penetration into bacterial cells.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing thiazole rings, such as (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, have been studied for their antimicrobial properties. Thiazoles are known to exhibit diverse biological activities, including antibacterial and antifungal effects. Research indicates that derivatives of thiazoles can serve as lead compounds for drug development targeting various pathogens. The presence of the hydroxyl group in this compound may enhance its solubility and bioavailability, making it a promising candidate for further pharmacological studies.
Antioxidant Properties
Studies have shown that thiazole derivatives can possess antioxidant activity. For instance, compounds similar to this compound were evaluated for their ability to scavenge free radicals using methods such as the DPPH assay . This antioxidant potential is crucial in developing therapeutic agents for diseases associated with oxidative stress.
Agriculture
Pesticide Development
The unique structure of this compound suggests potential applications in agricultural chemistry as a pesticide or herbicide. The thiazole ring is often associated with biological activity against pests and pathogens affecting crops. By modifying the compound's structure, researchers can enhance its efficacy and specificity against target organisms while minimizing environmental impact.
Materials Science
Polymer Additives
The incorporation of thiazole-containing compounds into polymer matrices can improve material properties such as thermal stability and resistance to degradation. This compound may serve as a functional additive in the synthesis of new materials with tailored properties for specific applications in coatings or composites .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various thiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against standard bacterial strains using disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
Case Study 2: Antioxidant Evaluation
A series of experiments evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals, suggesting its potential use as an antioxidant agent in food preservation or nutraceutical formulations .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Potential lead compound for drug development |
| Antioxidant properties | Effective free radical scavenger | |
| Agriculture | Pesticide development | Targeting pests/pathogens in crops |
| Materials Science | Polymer additives | Enhances thermal stability and degradation resistance |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The (1S)-enantiomer, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (CAS: 1344929-77-6), shares identical molecular weight and functional groups but differs in optical activity. Enantiomers often exhibit divergent biological activities and physicochemical properties. For example:
Table 1. Comparison of (1R)- and (1S)-Enantiomers
| Property | (1R)-Isomer | (1S)-Isomer |
|---|---|---|
| CAS Number | 1373350-40-3 | 1344929-77-6 |
| Molecular Weight | 143.21 g/mol | 143.21 g/mol |
| Commercial Availability | Available (CymitQuimica) | Discontinued |
Thiazole Ring Substitution Variants
a) 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol
- Structure : Differs in substituent position (5-yl vs. 4-yl) and addition of a benzyl group.
- Molecular Weight : 233.33 g/mol (vs. 143.21 g/mol for the target compound).
- The shifted thiazole substitution may alter electronic properties .
b) (1R)-1-(1,3-Thiazol-4-yl)ethan-1-ol Hydrochloride
- Structure : Lacks the 2-methyl group on the thiazole ring.
- The hydrochloride salt improves water solubility .
Table 2. Thiazole Substitution Variants
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| (1R)-1-(2-Methyl-1,3-thiazol-4-yl)ethanol | C₆H₉NOS | 143.21 | 2-methyl, 4-yl substitution |
| 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanol | C₁₃H₁₅NOS | 233.33 | 5-yl substitution + benzyl |
| (1R)-1-(1,3-Thiazol-4-yl)ethanol HCl | C₅H₈ClNOS | 165.64 | No 2-methyl group; HCl salt |
Functional Group Variants
a) (1S)-1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine Dihydrobromide
- Structure : Replaces the hydroxyl group with an amine.
- Impact : The amine introduces basicity (pKa ~9–11), enabling salt formation (e.g., dihydrobromide). This enhances solubility in acidic conditions and alters hydrogen-bonding capacity .
b) 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Table 3. Functional Group Variants
| Compound | Functional Group | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|
| (1R)-1-(2-Methyl-1,3-thiazol-4-yl)ethanol | Alcohol (OH) | 143.21 | Moderate polarity, H-bond donor |
| (1S)-1-(2-Methyl-1,3-thiazol-4-yl)ethylamine | Amine (NH₂) | 143.21 (free base) | Basic, forms salts |
| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | Ketone (C=O) | 156.20 | Electrophilic, less polar |
Aromatic vs. Heterocyclic Ethanol Derivatives
Compounds like (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol (CAS: 1344927-61-2) replace the thiazole ring with a nitro-substituted benzene.
- Impact : The aromatic nitro group confers strong electron-withdrawing effects, increasing acidity of the hydroxyl group (pKa ~8–10 vs. ~15–16 for aliphatic alcohols). Such derivatives are often intermediates in explosive or pharmaceutical synthesis .
Preparation Methods
Hantzsch Thiazole Synthesis
A widely used method is the Hantzsch condensation of thioamides with α-bromoacetyl derivatives in ethanol under reflux conditions. For example, thioamides react with α-bromoacetyl compounds to give the corresponding 1,3-thiazole derivatives in moderate to excellent yields (58–93%). This method is advantageous due to its straightforward procedure and relatively mild reaction conditions.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Thioamide + α-bromoacetyl compound, EtOH, reflux 1 h | Formation of 1,3-thiazole ring | 58–93 |
Lawesson’s Reagent Method
Lawesson’s reagent has been employed for the synthesis of thiazole derivatives by converting appropriate amide precursors into thioamides, which then undergo cyclization. This step is typically performed in toluene or benzene under reflux, giving high yields (90–98%).
Introduction of the Chiral Ethan-1-ol Side Chain
The chiral ethan-1-ol group at the 4-position of the thiazole is introduced via enantioselective reduction or resolution techniques:
Resolution via Chiral Acids
The formation of diastereomeric salts using chiral acids such as mandelic acid, tartaric acid, or camphor sulfonic acid allows for resolution of racemic mixtures to isolate the (1R) enantiomer. This approach involves:
- Formation of acid addition salts with chiral acids.
- Crystallization to separate diastereomers.
- Recovery of the free chiral alcohol.
| Chiral Acid Used | Purpose | Notes |
|---|---|---|
| S-(+)-Mandelic acid | Resolution of racemate | Commonly used for amino and hydroxy compounds |
| L-(+)-Tartaric acid | Diastereomer salt formation | Effective for chiral alcohols |
| (1R)-(+)-Camphor sulfonic acid | Chiral salt formation | Used for enhanced selectivity |
Protection and Deprotection Strategies
Protection of amino or hydroxyl groups during synthesis is often necessary. For instance, tert-butyl carbamate (Boc) groups are used to protect amino functionalities, which can be removed under acidic conditions such as trifluoroacetic acid treatment. This ensures functional group compatibility during multi-step syntheses.
Purification and Crystallization
The final product is typically purified by recrystallization from ethanol or by chromatographic methods. The crystalline form can be optimized by selecting appropriate solvents and conditions to enhance purity and yield.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Thiazole ring formation | Thioamide + α-bromoacetyl compound, EtOH reflux | 2-methyl-1,3-thiazole derivative | 58-93% yield |
| 2 | Protection (if needed) | DiBOC, triethylamine, methanol | Boc-protected intermediates | High yield |
| 3 | Enantioselective reduction or resolution | Chiral catalysts or chiral acids (mandelic, tartaric acid) | This compound | High enantiomeric excess |
| 4 | Deprotection | Trifluoroacetic acid, dichloromethane reflux | Free chiral alcohol | Good yield |
| 5 | Purification | Recrystallization, chromatography | Pure this compound | High purity |
Q & A
Q. What are the standard synthetic routes for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol?
A widely reported method involves iron-catalyzed hydration of alkynes. For example, iron (II) phthalocyanine (FePC) catalysts enable Markovnikov-selective hydration of terminal alkynes to secondary alcohols under aerobic conditions. Reaction optimization includes solvent selection (e.g., ethanol), catalyst loading (0.25 mol%), and ambient temperature stirring for 6–24 hours. The product is purified via flash chromatography and characterized by GC, NMR, and TLC .
Q. How is the stereochemistry of this compound verified?
Chiral resolution can be achieved using polarimetry or chiral HPLC. Absolute configuration is confirmed via X-ray crystallography or comparative analysis of NMR chemical shifts with known enantiomers. For instance, the (1R) configuration is often inferred by matching the optical rotation and splitting patterns of diastereomeric derivatives .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H NMR : Key signals include the hydroxyl proton (δ ~1.44 ppm, broad), chiral center protons (δ ~4.75 ppm, quartet), and thiazole methyl group (δ ~2.3 ppm, singlet).
- IR : Strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N/C-S in thiazole).
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₇H₁₁NOS (M⁺ = 157.23 g/mol) .
Q. What are the solubility and stability properties of this compound?
The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) and high solubility in organic solvents (e.g., dichloromethane, DMSO). Stability tests under standard conditions (25°C, dark) show no degradation over 48 hours, but prolonged exposure to light or acidic/basic conditions may induce thiazole ring oxidation .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Catalyst Design : Chiral ligands (e.g., BINOL derivatives) paired with FePC improve ee by stabilizing transition-state configurations.
- Reaction Monitoring : In-situ chiral GC or HPLC tracks ee during synthesis. For example, a Chiralpak® AD-H column resolves enantiomers using hexane/isopropanol mobile phases.
- Post-Synthesis Derivatization : Diastereomeric salt formation with tartaric acid enhances separation efficiency .
Q. How to resolve conflicting regioselectivity data in derivatization reactions?
Conflicting regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) can arise from solvent polarity or catalyst coordination. Computational modeling (DFT) predicts preferred pathways by analyzing frontier molecular orbitals. Experimental validation involves synthesizing regioisomers and comparing their NMR/IR spectra with theoretical predictions .
Q. What strategies mitigate degradation during long-term stability studies?
- Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to slow oxidation.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
- Degradation Analysis : Accelerated studies (40°C/75% RH for 4 weeks) with LC-MS identify breakdown products, such as thiazole ring-opened sulfonic acids .
Q. How to design experiments to probe biological activity?
- Target Selection : Prioritize thiazole-interacting enzymes (e.g., cytochrome P450) via molecular docking.
- In Vitro Assays : Measure IC₅₀ against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution.
- Metabolic Profiling : Radiolabel the compound (¹⁴C at the hydroxyl group) to track metabolic pathways in hepatocyte models .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values?
Conflicting solubility data may arise from impurities or polymorphic forms. Validate purity via HPLC (>98%) and recrystallize the compound from ethanol/water (1:1). Compare solubility in standardized solvents (e.g., USP-grade DMSO) using gravimetric analysis .
Q. Why do NMR spectra vary between studies?
Solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆) and concentration effects alter splitting patterns. Reproduce spectra under identical conditions and reference internal standards (e.g., TMS). For thiazole protons, δ ~7.3–8.1 ppm in CDCl₃ .
Methodological Tables
| Synthetic Optimization Parameters | Impact on Yield/ee |
|---|---|
| Catalyst loading (FePC) | 0.25 mol% → 85% yield, 92% ee |
| Solvent (ethanol vs. THF) | Ethanol → 67% yield; THF → 42% yield |
| Reaction time | 6 hours → 50% conversion; 24 hours → 95% conversion |
| Degradation Products | Detection Method |
|---|---|
| Thiazole ring-opened sulfonic acid | LC-MS (m/z 213.1) |
| Oxidized hydroxyl group (ketone) | IR (C=O stretch at ~1700 cm⁻¹) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
